molecular formula C17H14Cl2N2O2 B8347832 8-Amino-5-[3,4-dichlorophenoxy]-6-methoxylepidine

8-Amino-5-[3,4-dichlorophenoxy]-6-methoxylepidine

Cat. No. B8347832
M. Wt: 349.2 g/mol
InChI Key: LGMMMSLCKZGPKN-UHFFFAOYSA-N
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Patent
US06376511B2

Procedure details

To a mixture of 13 g of 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline and 800 mg of 10% Pd on carbon in 500 ml of ethanol, was added 20 ml of 98% hydrazene hydrate portionwise with stirring. After the addition was complete, the reaction mixture was refluxed for 6 hours. The reaction mixture was filtered while hot and evaporated. The residue was partitioned between water and ethyl acetate, the organic layer was washed with water, dried and evaporated to give 12.4 g of crystalline product which was used in next reaction without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
[Compound]
Name
hydrate
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][C:24]=1[Cl:25])[O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:13]([N+:18]([O-])=O)=[C:12]2[C:7]=1[C:8]([CH3:21])=[CH:9][CH:10]=[N:11]2>C(O)C.[Pd]>[NH2:18][C:13]1[CH:14]=[C:15]([O:16][CH3:17])[C:6]([O:5][C:4]2[CH:22]=[CH:23][C:24]([Cl:25])=[C:2]([Cl:1])[CH:3]=2)=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[C:8]2[CH3:21]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC=1C=C(OC2=C3C(=CC=NC3=C(C=C2OC)[N+](=O)[O-])C)C=CC1Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
hydrate
Quantity
20 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered while hot and
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=C(C=C1)Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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